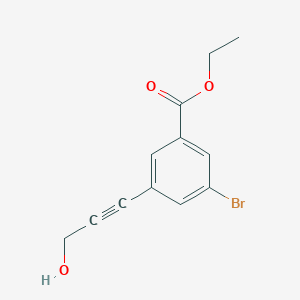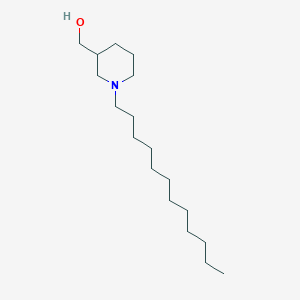
4-(Azetidin-1-yl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-yl)-3-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and is a key structural component in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through Suzuki-Miyaura cross-coupling reactions involving boronic acids and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidin-1-yl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide
- 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Uniqueness
4-(Azetidin-1-yl)-3-fluorobenzonitrile is unique due to the combination of its azetidine ring, fluorine atom, and benzonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Propiedades
Número CAS |
405195-27-9 |
|---|---|
Fórmula molecular |
C10H9FN2 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Clave InChI |
GXMDUEFFKXQFDK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)








![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)

